molecular formula C21H14O8 B8222356 4,4'-((5-Carboxy-1,3-phenylene)bis(oxy))dibenzoic acid

4,4'-((5-Carboxy-1,3-phenylene)bis(oxy))dibenzoic acid

Cat. No.: B8222356
M. Wt: 394.3 g/mol
InChI Key: VWYXRUQXOGUVSG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-((5-Carboxy-1,3-phenylene)bis(oxy))dibenzoic acid typically involves the reaction of 3,5-dihydroxybenzoic acid with 4-bromobenzoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The resulting product is then purified through recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batch sizes. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,4’-((5-Carboxy-1,3-phenylene)bis(oxy))dibenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4,4’-((5-Carboxy-1,3-phenylene)bis(oxy))dibenzoic acid primarily involves its ability to form stable coordination complexes with metal ions. These complexes can exhibit unique properties such as luminescence, magnetism, and catalytic activity . The molecular targets and pathways involved depend on the specific application and the metal ions used in the coordination complexes .

Comparison with Similar Compounds

Uniqueness: 4,4’-((5-Carboxy-1,3-phenylene)bis(oxy))dibenzoic acid is unique due to its specific arrangement of carboxylic acid groups and ether linkages, which allows it to form highly stable and versatile coordination complexes. This makes it particularly valuable in the synthesis of advanced materials and coordination polymers .

Properties

IUPAC Name

3,5-bis(4-carboxyphenoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O8/c22-19(23)12-1-5-15(6-2-12)28-17-9-14(21(26)27)10-18(11-17)29-16-7-3-13(4-8-16)20(24)25/h1-11H,(H,22,23)(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYXRUQXOGUVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=CC(=CC(=C2)C(=O)O)OC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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